molecular formula C11H16N2O2 B1492194 Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate CAS No. 2098079-15-1

Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate

Cat. No. B1492194
CAS RN: 2098079-15-1
M. Wt: 208.26 g/mol
InChI Key: CPQVUXRMMCQZND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EBPC or similar compounds often involves the use of organolithium reagents . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of EBPC can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving EBPC or similar compounds can be complex and involve multiple steps . For example, the synthesis of certain compounds involved a stirred solution of specific reagents in CHCl3, to which propargyl bromide was added at room temperature and heated to reflux for 5 hours under an N2 atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of EBPC can be determined using various analytical techniques. For instance, its molecular weight is 208.26 g/mol.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Research has demonstrated the utility of ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate derivatives in synthetic organic chemistry, particularly in the synthesis of highly functionalized tetrahydropyridines and novel pyrimidines. For instance, an expedient phosphine-catalyzed annulation has been used to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the molecule's role in facilitating complex ring formations (Zhu, Lan, & Kwon, 2003). Additionally, microwave-mediated regioselective synthesis under solvent-free conditions has been applied to create novel pyrimido[1,2-a]pyrimidines, emphasizing the compound's versatility in heterocyclic chemistry (Eynde, Hecq, Kataeva, & Kappe, 2001).

Electronic and Optical Materials

The study of thiopyrimidine derivatives, including ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate analogs, in electronic and optical materials has shown promising applications. These derivatives have been evaluated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic devices. DFT calculations and experimental studies have validated their significant NLO character, making them suitable for high-tech applications in the field of optoelectronics (Hussain et al., 2020).

Antimicrobial and Antiallergenic Activity

Compounds derived from ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate have been synthesized and tested for biological activities, such as antimicrobial and antiallergenic effects. Novel chromone-pyrimidine coupled derivatives, synthesized via ionic liquid-promoted reactions, have shown promising antibacterial and antifungal properties. Notably, some derivatives have demonstrated potent activity against specific bacterial strains, offering a new avenue for the development of antimicrobial agents (Tiwari et al., 2018). Moreover, a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates has exhibited significant antiallergenic activity, marking their potential in therapeutic applications (Temple et al., 1979).

Future Directions

The future directions for research on EBPC and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research could be done to fully understand their mechanism of action and potential applications in various fields.

properties

IUPAC Name

ethyl 6-butan-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-8(3)9-6-10(13-7-12-9)11(14)15-5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQVUXRMMCQZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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